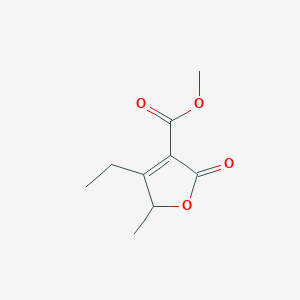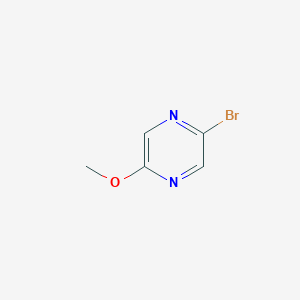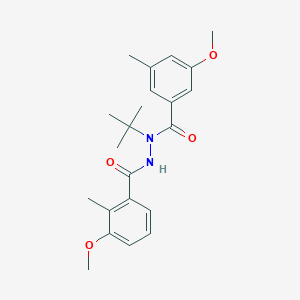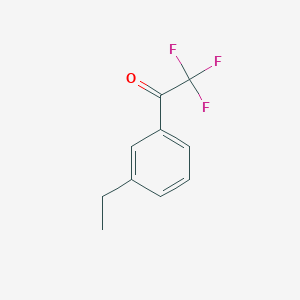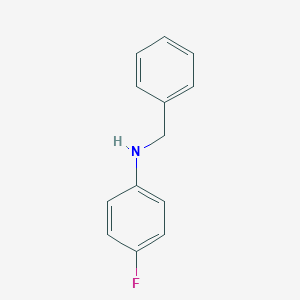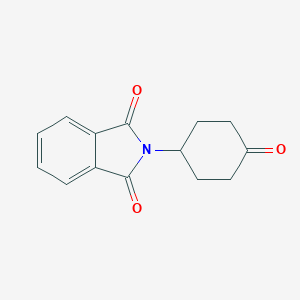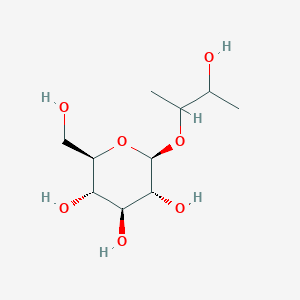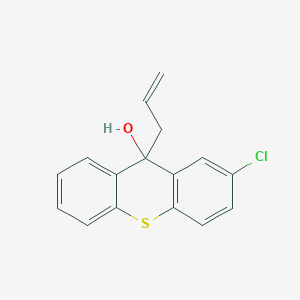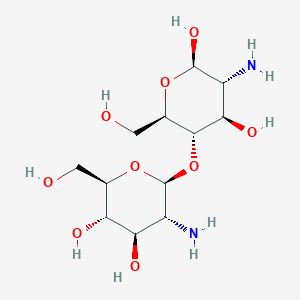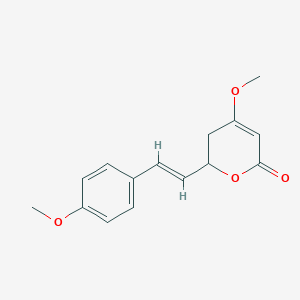
Hexacosyl (E)-ferulate
描述
Hexacosyl (E)-ferulate is an ester formed from hexacosanol and ferulic acid. It is a naturally occurring compound found in various plant species. This compound is known for its antioxidant properties and potential health benefits, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: Hexacosyl (E)-ferulate can be synthesized through esterification reactions. One common method involves the reaction of hexacosanol with ferulic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions with an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of immobilized enzymes as biocatalysts is also explored to achieve a more environmentally friendly synthesis.
化学反应分析
Types of Reactions: Hexacosyl (E)-ferulate undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group in the ferulic acid moiety can be oxidized to form quinones.
Reduction: The ester bond can be reduced to yield hexacosanol and ferulic acid.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or alcohols can react with this compound in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hexacosanol and ferulic acid.
Substitution: Various ester or amide derivatives depending on the nucleophile used.
科学研究应用
Hexacosyl (E)-ferulate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study esterification and transesterification reactions.
Biology: Its antioxidant properties are explored for protecting cells from oxidative stress.
Medicine: Research is ongoing to investigate its potential in preventing or treating diseases related to oxidative damage, such as cardiovascular diseases and cancer.
Industry: It is used in the formulation of cosmetics and skincare products due to its antioxidant and anti-inflammatory properties.
作用机制
Hexacosyl (E)-ferulate exerts its effects primarily through its antioxidant activity. The ferulic acid moiety can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. This compound also modulates various signaling pathways involved in inflammation and cell survival, contributing to its protective effects.
相似化合物的比较
Octacosyl ferulate: Another long-chain ester of ferulic acid with similar antioxidant properties.
Hexacosyl p-coumarate: An ester of hexacosanol and p-coumaric acid, also known for its antioxidant activity.
Uniqueness: Hexacosyl (E)-ferulate is unique due to its specific combination of hexacosanol and ferulic acid, which imparts distinct physicochemical properties and biological activities. Its long alkyl chain enhances its lipophilicity, making it more suitable for applications in lipid-based formulations.
属性
IUPAC Name |
hexacosyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H62O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-31-40-36(38)30-28-33-27-29-34(37)35(32-33)39-2/h27-30,32,37H,3-26,31H2,1-2H3/b30-28+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNZEDXMWAJKBB-SJCQXOIGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H62O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential biological activities of Hexacosyl (E)-ferulate?
A1: Research suggests that this compound exhibits promising biological activities, notably its antioxidant and thrombolytic properties. In a study on Jatropha pandurifolia [], this compound demonstrated significant thrombolytic potential in vitro, comparable to the standard drug streptokinase. Additionally, it exhibited strong free radical scavenging activity in the DPPH assay, indicating its potential as an antioxidant []. These findings highlight its potential for further exploration in pharmaceutical research.
Q2: From which plant sources has this compound been isolated?
A2: this compound has been successfully isolated from several plant species. Notably, it was found in the stem bark of Jatropha pandurifolia [], the aerial parts of Mentha longifolia subsp. noeana [], and the leaves of Clerodendrum formicarum []. This suggests that this compound might be present in other yet unexplored plant species and could be a promising target for natural product drug discovery.
Q3: What is the structural characterization of this compound?
A3: While the provided abstracts do not explicitly state the molecular formula and weight of this compound, its structure consists of ferulic acid esterified with a hexacosanol (a 26-carbon alcohol) moiety. The "(E)-" designation indicates a trans configuration at the double bond within the ferulic acid portion of the molecule. Structural elucidation has been achieved through spectroscopic techniques, primarily 1D and 2D NMR spectroscopy [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


